molecular formula C18H18Cl2F3NO3 B13835624 4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate

4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate

Cat. No.: B13835624
M. Wt: 424.2 g/mol
InChI Key: CNZLYROLLABVMT-KRWDZBQOSA-N
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Description

4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, trifluoromethyl group, and a hydroxybutynyl moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorobutylamine with 4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the compound can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
  • 4-chlorobutyryl chloride
  • (4-chlorobutyl)benzene

Uniqueness

Compared to similar compounds, 4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C18H18Cl2F3NO3

Molecular Weight

424.2 g/mol

IUPAC Name

4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate

InChI

InChI=1S/C18H18Cl2F3NO3/c19-9-1-2-10-27-16(25)24-15-6-5-13(20)11-14(15)17(26,18(21,22)23)8-7-12-3-4-12/h5-6,11-12,26H,1-4,9-10H2,(H,24,25)/t17-/m0/s1

InChI Key

CNZLYROLLABVMT-KRWDZBQOSA-N

Isomeric SMILES

C1CC1C#C[C@](C2=C(C=CC(=C2)Cl)NC(=O)OCCCCCl)(C(F)(F)F)O

Canonical SMILES

C1CC1C#CC(C2=C(C=CC(=C2)Cl)NC(=O)OCCCCCl)(C(F)(F)F)O

Origin of Product

United States

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